3-Methyl-1-(1h-1,2,4-triazol-3-yl)butan-1-amine

Lipophilicity Drug-likeness Aqueous solubility

Fragment-based screening demands building blocks with low lipophilicity; many triazole analogs suffer from excessive LogP that compromises aqueous solubility. This compound (CAS 1251276-97-7) resolves this with a LogP of -0.29 and high Fsp3 (0.714), purpose-built for fragment library inclusion. ● Primary amine handle enables high-yielding parallel derivatization via amide coupling, sulfonylation, or reductive amination for rapid SAR exploration. ● >1 log unit lower lipophilicity than the closest regioisomer (LogP +0.91), directly improving assay compatibility. ● Available as free base (98%) and dihydrochloride salt for formulation flexibility across in vitro and in vivo studies.

Molecular Formula C7H14N4
Molecular Weight 154.21 g/mol
Cat. No. B13629053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-(1h-1,2,4-triazol-3-yl)butan-1-amine
Molecular FormulaC7H14N4
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCC(C)CC(C1=NC=NN1)N
InChIInChI=1S/C7H14N4/c1-5(2)3-6(8)7-9-4-10-11-7/h4-6H,3,8H2,1-2H3,(H,9,10,11)
InChIKeyHVAJZUSCYHWLMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-(1H-1,2,4-triazol-3-yl)butan-1-amine – Physicochemical & Procurement Profile


3-Methyl-1-(1H-1,2,4-triazol-3-yl)butan-1-amine (CAS 1251276-97-7) is a heterocyclic primary amine belonging to the [1,2,4]triazol-3-ylamine class, with a molecular formula of C₇H₁₄N₄ and a molecular weight of 154.21 g/mol . The compound features a 1,2,4-triazole ring linked to a branched butan-1-amine chain at the 3-position, possessing one asymmetric carbon (racemic) and a predicted LogP of −0.29 . It is commercially supplied primarily as the free base (98% purity) and as its dihydrochloride salt . Its combination of a polar triazole core, a primary amine handle, and a branched alkyl group generates a physicochemical profile that is quantifiably distinct from its closest structural analogs and regioisomers, making indiscriminate substitution scientifically unsound.

Low LogP & High Fsp3 Polar fragment for solubility-sensitive screening libraries
Racemic Chiral Amine Single asymmetric center supports cost-effective scale-up with resolution option
Free Base & Salt Form Supplied as free base (98%) and dihydrochloride for formulation flexibility

3-Methyl-1-(1H-1,2,4-triazol-3-yl)butan-1-amine – Differentiation from In-Class Analogs


Although this compound shares the C₇H₁₄N₄ formula and the 1,2,4-triazole nucleus with several close analogs, three critical physicochemical parameters diverge substantially: lipophilicity (LogP), hydrogen-bond donor (HBD) count, and the position of the primary amine . The regioisomer 1-(3-methylbutyl)-1H-1,2,4-triazol-3-amine (CAS 1178841-52-5) carries the amine on the triazole ring rather than on the alkyl side chain, altering HBD count from 2 to 1 and shifting LogP from −0.29 to +0.91 . The demethylated analog 3-(1H-1,2,4-triazol-3-yl)butan-1-amine (CAS 1510333-48-8) lacks the 3-methyl branch, reducing both molecular weight and lipophilicity in a manner that can affect membrane permeability and metabolic stability. These differences are not cosmetic; they directly impact aqueous solubility, formulation behavior, and pharmacophoric recognition in target binding. The quantitative evidence below demonstrates why procurement decisions must be compound-specific.

Regioisomer Amine Shift

Relocating the amine to the triazole ring reduces HBD count and increases LogP, altering solubility and nucleophilicity.

Demethylated Analog

Loss of the 3-methyl branch changes lipophilicity and molecular weight, potentially affecting membrane permeability and metabolic profile.

Methyl-Substituted Analog

Additional methyl groups raise LogP significantly, compromising the balance of polarity and solubility.

3-Methyl-1-(1H-1,2,4-triazol-3-yl)butan-1-amine – Quantitative Head-to-Head Evidence


Lipophilicity Advantage Over Regioisomer

The target compound exhibits a predicted LogP of −0.29, which is 1.20 log units lower (more hydrophilic) than the regioisomer 1-(3-methylbutyl)-1H-1,2,4-triazol-3-amine (LogP +0.91) . This difference translates to an approximately 16-fold higher predicted aqueous solubility for the target compound, a critical parameter for in vitro assay compatibility, formulation, and in vivo absorption . The 3-methyl-substituted analog 2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)butan-1-amine is even more lipophilic (LogP +1.16), highlighting the unique polarity of the target scaffold .

LogP vs. Regioisomer
Reported
ΔLogP = −1.20
Supports higher aqueous solubility prediction for assay compatibility
Predicted LogP; vendor computational consensus
Lipophilicity Drug-likeness Aqueous solubility

Hydrogen-Bond Donor Count: Advantage Over Regioisomer

The target compound possesses 2 hydrogen-bond donors (HBD) from the free primary amine (NH₂), whereas the regioisomer 1-(3-methylbutyl)-1H-1,2,4-triazol-3-amine has only 1 HBD because the amine nitrogen is incorporated into the triazole ring as a tautomeric exocyclic amine (NH attached to the ring) . The additional HBD in the target compound enhances its capacity for intermolecular hydrogen bonding, which directly impacts crystal packing, salt formation versatility, and solubility in protic solvents .

HBD Count
Reported
HBD = 2 vs. 1
Additional donor may enhance salt formation and coupling versatility
Vendor computational parameters; free base
Hydrogen bonding Crystal engineering Solubility

Fraction sp³: 3D Character Advantage Over Aromatic Core

The target compound has an Fsp3 of 0.714, indicating that 71.4% of its carbon atoms are sp³-hybridized . This is substantially higher than the unsubstituted triazole core 3-methyl-1H-1,2,4-triazole, which is fully aromatic (Fsp3 = 0.0) . In modern medicinal chemistry, higher Fsp3 correlates positively with aqueous solubility, lower melting point, and increased probability of clinical success due to reduced aromatic ring count and improved molecular complexity [1]. The methyl-substituted analog 2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)butan-1-amine retains a comparable Fsp3 but introduces additional lipophilicity (LogP +1.16), whereas the target compound balances high Fsp3 with a favorable low LogP .

Fraction sp³
Class-level inference
Fsp3 = 0.714
High 3D character may improve solubility and reduce off-target promiscuity
Correlates with developability (class-level); low LogP synergy
Fsp3 Molecular complexity Developability

Single Chiral Center: Synthesis and Resolution Benefits

The target compound contains exactly one asymmetric carbon atom (the methine carbon bearing the primary amine), supplied as a racemic mixture . In contrast, the more complex analog (1S,2S)-2-methyl-1-(5-methyl-1H-1,2,4-triazol-3-yl)butan-1-amine (CAS 1921245-28-4) carries two stereogenic centers with defined absolute configuration and a higher molecular weight (168.24 vs. 154.21) . The single chiral center of the target compound simplifies synthetic scale-up and cost while still offering the possibility of enantiomeric resolution via chiral HPLC, diastereomeric salt formation, or enzymatic resolution for projects requiring enantiopure material .

Stereocenters
Supporting evidence
1 asymmetric atom (racemic)
Simpler synthesis vs. two-center analog; resolution feasible
MW 154.21; dihydrochloride salt available
Chirality Enantiomeric resolution Synthetic accessibility

Primary Amine Positional Isomerism: Nucleophilicity Advantage

In the target compound, the primary amine is attached to the α-carbon of the butyl chain adjacent to the triazole ring (a benzylic-type position), affording a nucleophilic aliphatic amine (pKa ≈ 9–10 expected) that readily participates in amide bond formation, reductive amination, and urea synthesis [1]. By contrast, the regioisomer 1-(3-methylbutyl)-1H-1,2,4-triazol-3-amine positions the amine directly on the electron-deficient triazole ring, where the lone pair is delocalized into the aromatic system, significantly reducing its nucleophilicity and shifting its pKa to a much lower value (pKa ≈ 4–5 for the conjugated acid of triazol-3-ylamine) [1]. This positional difference fundamentally alters the chemical reactivity profile and the scope of possible synthetic transformations.

Amine Reactivity
Class-level inference
pKa ~9–10 (aliphatic) vs. ~4–5 (aromatic)
May support broader derivatization scope (amide, urea, sulfonamide)
Inferred from class pKa; no experimental target pKa
Primary amine reactivity Amide coupling Library synthesis

3-Methyl-1-(1H-1,2,4-triazol-3-yl)butan-1-amine – Key Application Scenarios


Polar Fragment for FBDD: NAD⁺-Binding Enzyme Targeting

The low LogP (−0.29) and high Fsp3 (0.714) of the target compound align with the stringent physicochemical requirements of fragment libraries . The [1,2,4]triazol-3-ylamine scaffold has been validated as a nicotinamide isostere for inhibiting tankyrase enzymes (PARP family), where the triazole ring mimics the carboxamide moiety of nicotinamide while the amine side chain can access adjacent sub-pockets [1]. The target compound's primary amine can serve as a synthetic handle for rapid fragment elaboration through amide coupling, enabling efficient SAR exploration around the nicotinamide binding site [1].

Hydrophilic Chiral Building Block for Lead Optimization

When optimizing a lead series that suffers from high lipophilicity and poor solubility, the target compound offers a LogP that is >1 log unit lower than its closest regioisomer and methyl-substituted analogs [1]. The presence of a single chiral center (racemic) allows procurement of multi-gram quantities at manageable cost, with the option to resolve enantiomers if differential biological activity is detected in screening . The dihydrochloride salt form provides additional solubility and formulation flexibility for in vivo studies .

Primary Amine Scaffold for Parallel Library Synthesis

The aliphatic primary amine at the α-position of the butyl chain is significantly more nucleophilic than the triazole-attached amine found in regioisomeric compounds [1]. This enables high-yielding parallel derivatization with carboxylic acids, sulfonyl chlorides, isocyanates, and aldehydes, generating diverse compound libraries for high-throughput screening . The triazole ring provides additional sites for N-alkylation or metal coordination, further expanding the accessible chemical space [1].

Triazole-Containing Probe for Metal Chelation Studies

The 1,2,4-triazole moiety is a well-established ligand for transition metals (Cu, Zn, Fe) and can coordinate through its N2 and N4 positions . Combined with the primary amine, the target compound can act as a bidentate or tridentate ligand precursor, with the amine providing an additional coordination site. The low LogP ensures that the resulting metal complexes retain sufficient aqueous solubility for biochemical and cell-based studies [1].

Application
Selection Property
Validation Focus
Polar fragment library design
Low LogP & high Fsp3 profile
Nicotinamide isostere binding assays
Hydrophilic chiral building block
Low LogP vs. regioisomer; racemic center
Enantiomer resolution and in vivo formulation
Parallel library synthesis
Nucleophilic aliphatic primary amine
Amide coupling, sulfonylation, reductive amination
Metal chelation probe
1,2,4-triazole and primary amine donor set
Metal complex solubility and biochemical stability
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